

# Infliximab: A Powerful Tool for Investigating TNF-α Mediated Signaling Pathways

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Application Note and Protocols for Researchers

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## Introduction

**Infliximab** is a chimeric monoclonal antibody that binds with high affinity and specificity to both soluble and transmembrane forms of tumor necrosis factor-alpha (TNF- $\alpha$ ).[1][2][3][4] This neutralization of TNF- $\alpha$  activity makes **Infliximab** an invaluable tool for researchers studying the intricate signaling pathways mediated by this pleiotropic cytokine. Overproduction of TNF- $\alpha$  is implicated in a wide range of inflammatory conditions, and by blocking its effects, **Infliximab** allows for the detailed investigation of downstream cellular events, including inflammation, cell proliferation, apoptosis, and cytokine production.[1][2] These application notes provide detailed protocols for utilizing **Infliximab** to study TNF- $\alpha$  mediated signaling in various experimental settings.

## **Mechanism of Action**

**Infliximab** exerts its effects by binding to TNF-α, thereby preventing the cytokine from interacting with its receptors, TNFR1 and TNFR2.[1][2][5] This blockade disrupts the initiation of downstream signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7]

## Methodological & Application



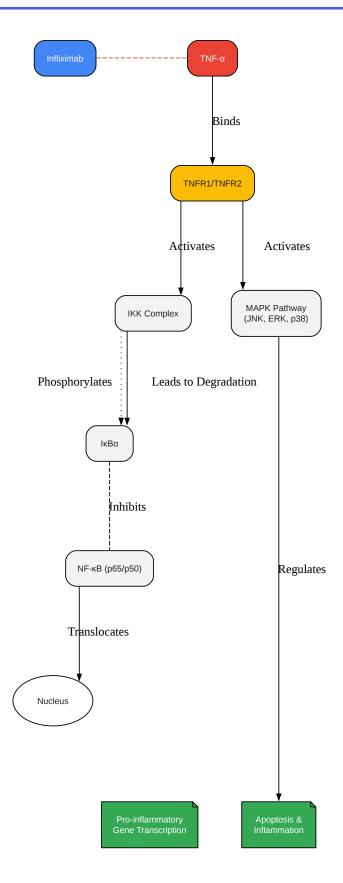


- NF-κB Pathway: Under normal conditions, TNF-α binding to its receptor leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This targets IκBα for degradation and allows the NF-κB (p65/p50) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. **Infliximab**'s neutralization of TNF-α prevents this cascade, leading to the stabilization of IκBα and the retention of NF-κB in the cytoplasm.[4]
- MAPK Pathway: The MAPK pathways, including JNK, ERK, and p38, are also activated by TNF-α and play crucial roles in inflammation and apoptosis. **Infliximab** has been shown to modulate these pathways, for instance, by causing a rise in c-Jun amino-terminal kinase (JNK) phosphorylation in monocytes.[8][9]

Beyond simple neutralization, **Infliximab** can also induce "outside-to-inside" signaling by binding to transmembrane TNF- $\alpha$  (tmTNF- $\alpha$ ), which can trigger apoptosis in tmTNF- $\alpha$ -expressing immune cells.[10][11]

Diagram of Infliximab's Mechanism of Action in TNF-α Signaling





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Caption: Infliximab neutralizes TNF- $\alpha$ , blocking downstream NF- $\kappa$ B and MAPK signaling.



# **Quantitative Data**

The following tables summarize quantitative data on the effects of **Infliximab** from various studies.

Table 1: Infliximab Potency in TNF-α Neutralization

| Assay System            | Cell Line                  | Parameter | Value   | Reference |
|-------------------------|----------------------------|-----------|---|-----------|
| TNF-α<br>neutralization | L929 murine fibroblasts    | ED50      | 2.30 nM   | [12]      |
| TNF-α binding           | Immobilized<br>human TNF-α | EC50      | 0.03538 μg/mL                                   | [5]       |
| TNF-α inhibition        | In vitro assay             | IC50      | 32.5 ± 4.5 μM<br>(Compound 1 for<br>comparison) | [3]       |

Table 2: Effect of Infliximab on Cytokine and Gene Expression



| Cell/Sample<br>Type   | Treatment              | Target  | Change                                | Reference |
|---|------------------------|---|---------------------------------------|-----------|
| Peripheral Blood<br>Mononuclear<br>Cells (PBMCs)<br>from Behçet's<br>Disease Patients | Infliximab             | IL1R2, IL2RG,<br>IFNGR1/2,<br>IL6R/IL6ST,<br>IL17R A/E mRNA               | Downregulated<br>(>2-fold)            | [8]       |
| Serum from<br>Crohn's Disease<br>Patients   | Infliximab<br>(5mg/kg) | IL-6, IL-7, IL-8,<br>MIP-1ß   | Significantly<br>decreased            | [1]       |
| Serum from Ulcerative Colitis Patients  | Infliximab<br>(5mg/kg) | IL-8, MIP-1ß  | Significantly decreased               | [13]      |
| Mucosal Biopsies from Ulcerative Colitis Patients                                     | Infliximab             | IL-17A, IFN-y<br>mRNA   | Higher<br>expression in<br>responders | [10]      |
| Monocytes from<br>Infliximab-<br>resistant Crohn's<br>Disease Patients                | LPS stimulation        | TNFα, IL-23, IL-<br>1β, CXCL8/IL-8,<br>CCL5/RANTES,<br>CCL2/MCP-1<br>mRNA | Upregulated vs.<br>responders         | [14]      |

# Experimental Protocols TNF-α Neutralization Assay (Cell Viability)

This assay measures the ability of **Infliximab** to neutralize the cytotoxic effects of TNF- $\alpha$  on a sensitive cell line, such as murine L929 fibroblasts.

#### Materials:

- L929 murine fibroblast cells (ATCC CCL-1)
- DMEM supplemented with 10% FBS



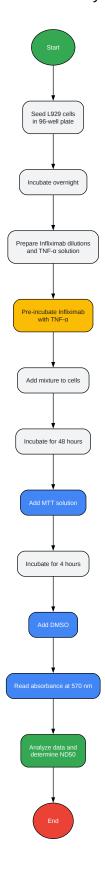
- Recombinant human TNF-α
- Infliximab
- Actinomycin D
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well flat-bottom tissue culture plates

#### Protocol:

- Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100  $\mu L$  of culture medium.
- Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- · Prepare serial dilutions of Infliximab.
- Pre-incubate the **Infliximab** dilutions with a constant concentration of human TNF- $\alpha$  (e.g., 10 ng/mL) for 30 minutes at 37°C.
- Add the Infliximab/TNF-α mixture to the L929 cells. Include controls with cells only, cells with TNF-α only, and cells with Infliximab only. Also, include a positive control for cell death with Actinomycin-D (2 µg/mL).[2]
- Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Dissolve the formazan crystals by adding 100 μL of DMSO to each well.
- Measure the optical density at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control cells and determine the concentration of Infliximab required for 50% neutralization (ND50).



## Experimental Workflow for TNF- $\alpha$ Neutralization Assay



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Caption: Workflow for assessing **Infliximab**'s TNF- $\alpha$  neutralizing activity.

## **Apoptosis Assay (Annexin V Staining)**

This protocol describes the detection of apoptosis in a T-cell line, such as Jurkat cells, treated with **Infliximab**, using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

#### Materials:

- Jurkat T-cells
- RPMI-1640 medium with 10% FBS
- Infliximab
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

#### Protocol:

- Culture Jurkat cells to the desired density.
- Induce apoptosis by treating cells with an appropriate stimulus if necessary (e.g., for studying apoptosis in activated T-cells).
- Treat cells with the desired concentrations of Infliximab for a specified time (e.g., 72 hours).
   [15] Include an untreated control.
- Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
- Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10<sup>6</sup> cells/mL.



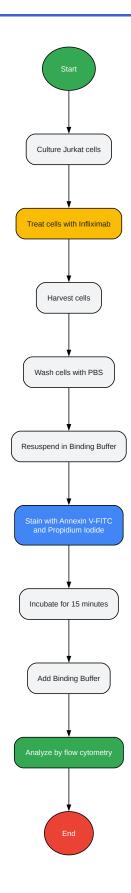




- Transfer 100 μL of the cell suspension to a flow cytometry tube.
- Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400 μL of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.
- Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Experimental Workflow for Apoptosis Assay





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Caption: Workflow for detecting apoptosis using Annexin V staining.



## **Cytokine Profiling (ELISA)**

This protocol outlines the measurement of cytokine levels (e.g., IL-6, IL-8) in the supernatant of cultured cells (e.g., monocytes) treated with **Infliximab**.

#### Materials:

- Primary human monocytes or a monocytic cell line (e.g., U937)
- · Culture medium
- LPS (Lipopolysaccharide) for stimulation
- Infliximab
- Cytokine-specific ELISA kits (e.g., for IL-6, IL-8)
- 96-well ELISA plates
- Wash Buffer
- Substrate solution
- Stop solution
- Microplate reader

#### Protocol:

- Isolate and culture primary monocytes or a monocytic cell line.
- Stimulate the cells with LPS (e.g., 100 ng/mL) in the presence or absence of various concentrations of Infliximab.
- Incubate for an appropriate time (e.g., 24 hours) to allow for cytokine production and secretion.
- Collect the cell culture supernatants by centrifugation to remove cells and debris.



- Perform the ELISA for the cytokines of interest according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add standards and samples (cell culture supernatants) to the wells and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-HRP. f. Wash the plate and add the TMB substrate. g. Stop the reaction with a stop solution.
- Measure the absorbance at 450 nm.
- Calculate the cytokine concentrations in the samples based on the standard curve.

## Western Blot Analysis of NF-kB and MAPK Signaling

This protocol is for detecting changes in the phosphorylation and abundance of key proteins in the NF-kB and MAPK pathways following **Infliximab** treatment.

#### Materials:

- Cells of interest (e.g., monocytes, T-cells)
- TNF-α for stimulation
- Infliximab
- Lysis buffer with protease and phosphatase inhibitors
- Protein assay reagent (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-p-p65, anti-lκBα, anti-p-JNK, anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent



Chemiluminescence imaging system

#### Protocol:

- Culture and treat cells with TNF- $\alpha$  and/or **Infliximab** for various time points.
- Lyse the cells in lysis buffer and determine the protein concentration.
- Denature protein lysates and separate them by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane extensively with TBST.
- Detect the protein bands using an ECL reagent and an imaging system.
- Normalize the protein of interest to a loading control like β-actin.

## Conclusion

**Infliximab** is a versatile and potent tool for elucidating the complex roles of TNF- $\alpha$  in cellular signaling. The protocols provided here offer a starting point for researchers to investigate the effects of TNF- $\alpha$  neutralization on key cellular processes such as cell viability, apoptosis, and inflammatory responses. By employing these methods, researchers can gain valuable insights into the molecular mechanisms underlying TNF- $\alpha$ -mediated pathologies and explore the therapeutic potential of its inhibition.



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